molecular formula C10H20N2O2 B14001764 3-methyl-N'-(3-methylbutanoyl)butanehydrazide CAS No. 1530-52-5

3-methyl-N'-(3-methylbutanoyl)butanehydrazide

Cat. No.: B14001764
CAS No.: 1530-52-5
M. Wt: 200.28 g/mol
InChI Key: XYBXIHSGHRYTRV-UHFFFAOYSA-N
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Description

3-methyl-N’-(3-methylbutanoyl)butanehydrazide is an organic compound with the molecular formula C₁₀H₂₀N₂O₂. It is a hydrazide derivative, characterized by the presence of a hydrazine functional group bonded to a butanoic acid derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide typically involves the reaction of 3-methylbutanoyl chloride with 3-methylbutanehydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 3-methylbutanoyl chloride and 3-methylbutanehydrazide

    Catalyst: Base such as triethylamine

    Solvent: Anhydrous solvents like dichloromethane

    Temperature: Controlled between 20°C to 40°C

    Pressure: Atmospheric pressure

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-(3-methylbutanoyl)butanehydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

3-methyl-N’-(3-methylbutanoyl)butanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The pathways involved include:

    Nucleophilic attack: On electrophilic carbon atoms.

    Complex formation: With metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylbutanoyl hydrazide
  • N,N’-diisovaleryl hydrazine
  • 3-methylbutanoic acid hydrazide

Uniqueness

3-methyl-N’-(3-methylbutanoyl)butanehydrazide is unique due to its dual methyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions also sets it apart from similar compounds.

Properties

CAS No.

1530-52-5

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

3-methyl-N'-(3-methylbutanoyl)butanehydrazide

InChI

InChI=1S/C10H20N2O2/c1-7(2)5-9(13)11-12-10(14)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

XYBXIHSGHRYTRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NNC(=O)CC(C)C

Origin of Product

United States

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